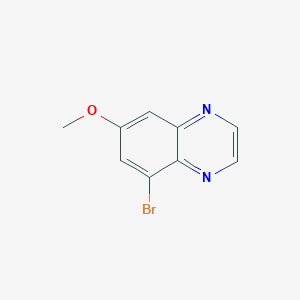

5-Bromo-7-methoxyquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 5-Bromo-7-methoxyquinoxaline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions due to the electron-deficient aromatic ring. Key examples include:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Ethylenediamine, DMSO, 80°C, 6h | 5-Amino-7-methoxyquinoxaline | 78% | |

| Thiol substitution | Benzylthiol, K2CO3, DMF, 120°C, 12h | 5-(Benzylthio)-7-methoxyquinoxaline | 65% |

These reactions typically require polar aprotic solvents (e.g., DMSO, DMF) and bases to deprotonate nucleophiles. The methoxy group at position 7 enhances ring electron density, slightly lowering activation energy for substitution at position 5.

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:

Suzuki–Miyaura Coupling

These reactions are pivotal for functionalizing the quinoxaline core, with applications in synthesizing kinase inhibitors and fluorescent probes.

Oxidation and Reduction

The quinoxaline ring undergoes redox transformations under controlled conditions:

Oxidation

-

Reagent : KMnO4 in acidic medium (H2SO4/H2O)

-

Product : this compound-1,4-dioxide

-

Application : Enhanced solubility for biological assays.

Reduction

-

Reagent : NaBH4/CuI in THF

-

Product : Partially saturated dihydroquinoxaline derivatives

-

Note : Selective reduction of the aromatic ring is achieved without altering the bromine or methoxy groups.

Methoxy Group Functionalization

The methoxy group at position 7 can be demethylated or converted to other functionalities:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr3, CH2Cl2, −78°C | 5-Bromo-7-hydroxyquinoxaline | 90% | |

| Alkylation | MeI, K2CO3, DMF | 5-Bromo-7-ethoxyquinoxaline | 68% |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without sublimation.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions; hydrolyzes under strong alkaline conditions (pH > 12).

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Bromo-7-methoxyquinoxaline has a wide range of applications in scientific research, particularly in the following areas:

Medicinal Chemistry

The compound is studied for its potential biological activities, including:

- Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties against various pathogens. The mechanism often involves enzyme inhibition or interference with DNA replication in bacteria .

- Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. Its derivatives have shown promising activity against multiple cancer cell lines.

Materials Science

In materials science, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow it to be incorporated into novel materials with potential applications in electronics and photonics .

Organic Synthesis

The compound serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Its ability to undergo various chemical reactions makes it valuable in developing new synthetic methodologies.

Case Studies

Several case studies highlight the efficacy of this compound in different applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited high potency against resistant strains of Clostridium species, suggesting its potential role in addressing antimicrobial resistance .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that modifications to the quinoxaline structure could enhance anticancer activity, providing insights into structure-activity relationships crucial for drug development.

Mecanismo De Acción

The mechanism of action of 5-Bromo-7-methoxyquinoxaline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins .

Comparación Con Compuestos Similares

Similar Compounds

- 7-Bromo-5-methoxyquinoxaline

- 5-Bromo-6-methoxyquinoxaline

- 5-Bromo-8-methoxyquinoxaline

Uniqueness

5-Bromo-7-methoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of structure-activity relationships .

Actividad Biológica

5-Bromo-7-methoxyquinoxaline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a substituted quinoxaline derivative known for its potential therapeutic applications. The presence of bromine and methoxy groups in its structure enhances its reactivity and biological properties compared to other quinoxalines.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that quinoxaline derivatives can effectively target bacterial collagenases, which play a critical role in bacterial pathogenesis .

2. Anticancer Effects

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, notably human non-small-cell lung cancer (A549 cells). The mechanism involves the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit platelet-derived growth factor receptor (PDGF-R) tyrosine kinase activity, affecting cellular differentiation and proliferation .

- Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Studies

Case Study 1: Anticancer Activity

A study involving the synthesis of various quinoxaline derivatives found that this compound exhibited an IC50 value comparable to established anticancer drugs like 5-fluorouracil (IC50 = 4.89 mM), highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoxaline derivatives, including this compound. The study reported effective inhibition against pathogenic bacteria, suggesting its utility as a novel antimicrobial agent .

Data Summary

| Biological Activity | IC50 Value (mM) | Target Cell Line | Mechanism |

|---|---|---|---|

| Anticancer (A549 cells) | 4.89 | Non-small-cell lung cancer | Induction of apoptosis via caspase pathways |

| Antimicrobial | Varies | Various bacterial strains | Inhibition of collagenase activity |

Propiedades

IUPAC Name |

5-bromo-7-methoxyquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMPZVUYILTNGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN=C2C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.